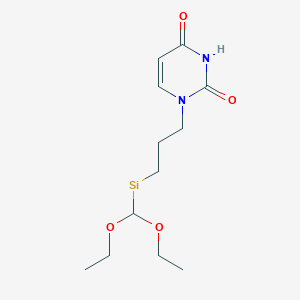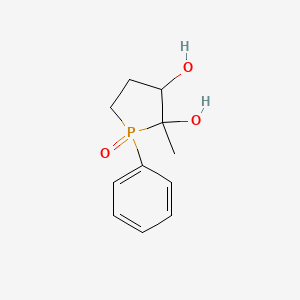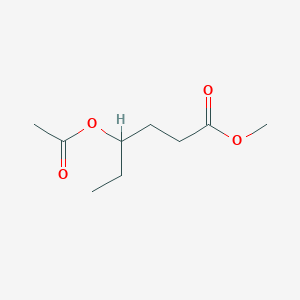
Hexanoic acid, 4-(acetyloxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 4-(acetyloxy)-, methyl ester is an organic compound with the molecular formula C9H16O4. It is an ester derived from hexanoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its ester functional group, which is responsible for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 4-(acetyloxy)-, methyl ester can be synthesized through esterification reactions. One common method involves the reaction of hexanoic acid with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where hexanoic acid and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 4-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to hexanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Hexanoic acid and methanol.
Reduction: Hexanol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Hexanoic acid, 4-(acetyloxy)-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexanoic acid, 4-(acetyloxy)-, methyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release hexanoic acid and methanol, which can then participate in various biochemical pathways. The ester functional group also allows it to interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Hexanoic acid, 4-(acetyloxy)-, methyl ester can be compared with other similar esters, such as:
Methyl hexanoate: Similar in structure but lacks the acetyloxy group.
Ethyl hexanoate: Similar ester but with an ethyl group instead of a methyl group.
Hexanoic acid, 4-methyl-, methyl ester: Contains a methyl group on the hexanoic acid chain.
Properties
CAS No. |
112059-09-3 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 4-acetyloxyhexanoate |
InChI |
InChI=1S/C9H16O4/c1-4-8(13-7(2)10)5-6-9(11)12-3/h8H,4-6H2,1-3H3 |
InChI Key |
WRENTVUAYOGUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(=O)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
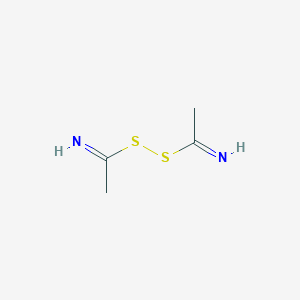
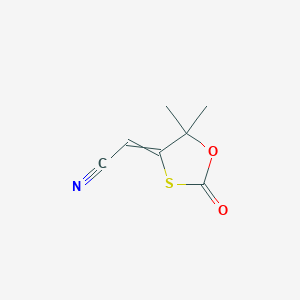


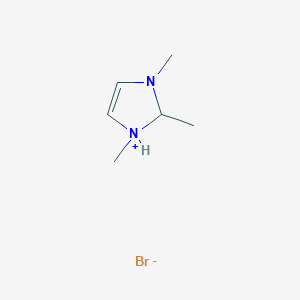
![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![5-[Methyl(octadecyl)amino]-2-nitrobenzoic acid](/img/structure/B14302831.png)

